Home > Products > Screening Compounds P92535 > 5-Iodo-6-(2-methylpropyl)-3,4-dihydropyrimidin-4-one
5-Iodo-6-(2-methylpropyl)-3,4-dihydropyrimidin-4-one - 1514061-21-2

5-Iodo-6-(2-methylpropyl)-3,4-dihydropyrimidin-4-one

Catalog Number: EVT-1674259
CAS Number: 1514061-21-2
Molecular Formula: C8H11IN2O
Molecular Weight: 278.09 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Ethyl 4-(4′-heptanoyloxyphenyl)-6-methyl-3,4-dihydropyrimidin-2-one-5-carboxylate

  • Compound Description: This dihydropyrimidinone exhibits potent antithrombotic properties and acts as a calcium channel blocker. Studies demonstrate its efficacy in preventing the progression of monocrotaline-induced pulmonary arterial hypertension in rats by inhibiting pulmonary vascular and parenchymal remodeling. [] It also significantly reduced right ventricle hypertrophy. []

5-Alkyl-2-alkylamino-6-(2,6-difluorophenylalkyl)-3,4-dihydropyrimidin-4(3H)-ones

  • Compound Description: This class of compounds shows potent anti-HIV-1 activity. Specifically, they act as non-nucleoside HIV-1 reverse transcriptase inhibitors. [, ] The structure-activity relationship studies reveal that the 5-alkyl, 2-alkylamino, and 6-(2,6-difluorophenylalkyl) substituents are crucial for their inhibitory activity. [, ]

5-Alkyl-2-alkylthio-6-(arylcarbonyl or α-cyanoarylmethyl)-3,4-dihydropyrimidin-4(3H)-ones

  • Compound Description: These are novel S-DABO (2,6-diamino-benzoxazole) analogues investigated for their anti-HIV-1 activity. [] While most compounds in this series exhibited only micromolar potency, compounds 3e and 3g demonstrated exceptional potency with IC50 values of 0.09 μM and 0.23 μM, respectively, and high selectivity (SI = 1500 and 1033, respectively). []

Ethyl-4-(5-bromothiophen-2-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (4c)

  • Compound Description: This compound is a 5-bromothiophene based 3,4-dihydropyrimidin-2-(1H)-one derivative synthesized via a solvent-free method. [] The single-crystal X-ray analysis of this compound provided valuable structural information. [] Furthermore, it exhibited promising antifungal and antibacterial activity. []

5-Acetyl-6-methyl-4-aryl-3,4-dihydropyrimidin-2(1H)-ones

  • Compound Description: This class of compounds, synthesized using [Et3NH][HSO4] as a catalyst via a Biginelli condensation, represents a common scaffold in medicinal chemistry. [] The reaction tolerates a wide range of structurally diverse aldehydes, including those bearing electron-withdrawing and electron-donating groups, leading to diverse derivatives. []
Overview

5-Iodo-6-(2-methylpropyl)-3,4-dihydropyrimidin-4-one is a heterocyclic compound belonging to the pyrimidine family, characterized by its unique structural features. The compound incorporates an iodine atom at the 5th position and a 2-methylpropyl group at the 6th position of the pyrimidine ring, along with a dihydropyrimidin-4-one core structure. This configuration contributes to its potential biological activities and makes it a valuable building block in organic synthesis and medicinal chemistry. Pyrimidines are known for their significance in biological systems, particularly in nucleic acids, highlighting the relevance of this compound in various scientific applications.

Source

The compound can be sourced from chemical suppliers and is often utilized in research settings for its synthetic versatility and biological properties. Its molecular formula is C10H14N2O, and it has a molecular weight of 182.24 g/mol.

Classification

5-Iodo-6-(2-methylpropyl)-3,4-dihydropyrimidin-4-one is classified as a dihydropyrimidinone. This classification is based on its structural characteristics, which include a saturated pyrimidine ring with a carbonyl group at the 4-position. It falls under the broader category of heterocyclic compounds, which are compounds that contain atoms of at least two different elements as part of a ring structure.

Synthesis Analysis

Methods

The synthesis of 5-Iodo-6-(2-methylpropyl)-3,4-dihydropyrimidin-4-one typically involves several key steps:

  1. Starting Materials: The synthesis begins with a suitable pyrimidine precursor.
  2. Alkylation: The introduction of the 2-methylpropyl group at the 6th position is achieved through an alkylation reaction using an alkyl halide (e.g., 2-methylpropyl bromide) in the presence of a base such as potassium carbonate.
  3. Cyclization: The final cyclization step forms the dihydropyrimidin-4-one core structure using a cyclizing agent under controlled conditions.

Technical Details

The reaction conditions must be optimized to achieve high yields and purity. In industrial applications, continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Molecular Structure Analysis

Data

  • Molecular Formula: C10H14N2O
  • Molecular Weight: 182.24 g/mol
  • IUPAC Name: 5-Iodo-6-(2-methylpropyl)-3,4-dihydropyrimidin-4-one

The presence of the iodine atom and the branched alkyl group significantly affects the compound's reactivity and interaction with biological targets.

Chemical Reactions Analysis

Types of Reactions

5-Iodo-6-(2-methylpropyl)-3,4-dihydropyrimidin-4-one can undergo several types of chemical reactions:

  1. Substitution Reactions: The iodine atom at the 5th position can be substituted with various functional groups through nucleophilic substitution reactions.
  2. Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly affecting the dihydropyrimidin-4-one core.
  3. Cyclization and Ring-Opening: The dihydropyrimidin-4-one core may also engage in cyclization or ring-opening reactions under specific conditions.

Technical Details

Common reagents used in these reactions include nucleophiles such as sodium azide or potassium thiocyanate for substitution reactions. Reaction conditions typically involve polar aprotic solvents like dimethylformamide at elevated temperatures.

Mechanism of Action

The mechanism of action for 5-Iodo-6-(2-methylpropyl)-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes and receptors, modulating their activity through conformational changes induced by its structural features.

The presence of iodine enhances lipophilicity, potentially improving cellular uptake and bioavailability. Furthermore, the dihydropyrimidin-4-one core facilitates interactions with nucleic acids and proteins, contributing to its biological activity.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white solid.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within typical ranges for similar compounds.

Chemical Properties

  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide and dimethylformamide.
  • Stability: Stable under standard laboratory conditions but may be sensitive to moisture or strong oxidizing agents.

Relevant analyses such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) are commonly employed to characterize this compound .

Applications

5-Iodo-6-(2-methylpropyl)-3,4-dihydropyrimidin-4-one has several scientific uses:

  1. Building Block in Organic Synthesis: It serves as a versatile intermediate for synthesizing more complex heterocyclic compounds.
  2. Biological Research: Investigated for potential biological activities, including enzyme inhibition and receptor modulation.
  3. Pharmaceutical Development: Explored for applications in drug design due to its unique structural properties that may confer therapeutic effects .
Historical Context & Emergence in Medicinal Chemistry

Role of Pyrimidinone Scaffolds in Antiviral Drug Discovery

The 3,4-dihydropyrimidin-4-one (DHPM) core represents a privileged scaffold in medicinal chemistry due to its structural mimicry of natural pyrimidine nucleotides and versatile pharmacological profile. This moiety serves as a critical pharmacophore in antiviral agents, primarily through targeted inhibition of viral replication enzymes. The Biginelli reaction—a three-component condensation of aldehydes, β-keto esters, and urea/thiourea—provides efficient access to diversely substituted DHPM libraries [2]. Computational studies reveal that DHPM derivatives exhibit optimal geometry for occupying hydrophobic pockets in viral enzyme binding sites, with C4-carbonyl and N3-nitrogen atoms facilitating key hydrogen-bonding interactions. Their planar conformation enables π-stacking with aromatic residues in enzyme active sites, enhancing binding affinity against targets like HIV-1 reverse transcriptase (RT) [6]. Notably, marine alkaloids like batzelladine A (containing a DHPM unit) demonstrate HIV-1 entry inhibition by blocking gp120-CD4 binding, validating this scaffold’s viral targeting potential [2] [6].

Table 1: Antiviral Pyrimidinone Scaffolds and Their Targets

Core StructureViral TargetMechanism of ActionRepresentative Agents
3,4-Dihydropyrimidin-4-oneHIV-1 Reverse TranscriptaseNon-nucleoside inhibition (Allosteric)DABO derivatives
Pyrimido[4,5-d]pyrimidineInflammatory pathwaysAnti-cytokine (Adjuvant therapy)L-771688
[1,2,4]Triazolo[1,5-a]pyrimidineGABA receptorsNeuromodulation (Encephalitis-associated)Experimental NNRTIs
Fluorinated pyrimidinesDNA virusesThymidylate synthase inhibition5-Fluorouracil, Idoxuridine

Evolutionary Trajectory of Dihydropyrimidinone Derivatives as NNRTIs

The discovery of 3,4-dihydro-2-alkoxy-6-benzyl-4-oxopyrimidines (DABOs) in 1992 marked a watershed in non-nucleoside reverse transcriptase inhibitor (NNRTI) development. Early DABOs (e.g., compounds 6 and 7) exhibited sub-micromolar anti-HIV-1 activity (EC~50~ = 0.7–1.2 μM) and high selectivity indices (>400), outperforming first-generation agents like HEPT by 9-fold in potency [1]. Structural optimization followed three key vectors:

  • C6-Benzyl Modifications: Introduction of 2,6-dihaloaryl or cycloalkyl groups enhanced hydrophobic contact with the RT pocket
  • C2-Substituent Engineering: Replacement of methoxy with sec-butyl, cyclopentyl, or cyclohexyl chains improved potency 4-fold
  • C5-Substitutions: Methyl/ethyl groups balanced lipophilicity for cellular penetration [1]

S-DABOs (C2-thioether analogs) emerged in 1995 to address synthetic scalability issues in alkoxy-DABO production. This shift enabled efficient diversification while retaining NNRTI activity, exemplified by hybrid derivatives like 8 (IC~50~ = 5.2 μM) [1]. Contemporary designs incorporate α-benzylic methoxy groups, achieving sub-nanomolar efficacy against wild-type HIV-1 and nanomolar activity against resistant strains (e.g., K103N, Y181C). These advancements underscore the DABO scaffold’s adaptability in overcoming antiviral resistance [1] [5].

Table 2: Evolution of Dihydropyrimidinone NNRTIs

GenerationStructural FeaturesAnti-HIV-1 Potency (EC~50~)Key Advancements
First (1992–1995)6-Benzyl-2-alkoxy; C5=H/Me/Et0.7–25 μM9-fold >HEPT potency; SI>400
Second (1995–2005)C2-thioether (S-DABOs); Phenoxy/phenylthio hybrids1.8–15 μMScalable synthesis; mutant strain activity
Modern (2010–present)α-Methoxybenzyl; Halogenated C6-aryl; Cycloalkyl0.002–0.9 μMSub-nM WT inhibition; broad mutant coverage

Significance of Halogenation Strategies in Bioactive Pyrimidinone Design

Halogen incorporation—particularly iodine—serves dual roles in optimizing pyrimidinone drug candidates:

  • Steric and Electronic Modulation: Iodo substituents (e.g., at C5) increase molecular polarizability and induce conformational strain, promoting tight binding to hydrophobic enzyme pockets. The 5-iodo group’s large van der Waals radius (1.98 Å) disrupts conserved water networks in HIV-1 RT’s NNIBP (non-nucleoside inhibitor binding pocket), enhancing entropic binding gains [6].
  • Synthetic Versatility: Iodinated DHPMs serve as intermediates for Pd-catalyzed cross-coupling (Suzuki, Sonogashira), enabling rapid C-C/C-X bond formation. Silicotungstic acid/Amberlyst-15 catalyzed Biginelli reactions achieve 70% yields for electron-poor iodoaryl aldehydes under solvent-free conditions [6]. This heterogeneous catalysis permits easy recovery and recyclability—critical for sustainable medicinal chemistry.

Halogen effects manifest quantitatively in lead optimization:

  • Fluorine: Enhances membrane permeability (log P reduction ~0.5) and metabolic stability at C5/C6 positions
  • Chlorine/Bromine: Improve RT binding affinity (K~d~ ↓ 40–60%) via halogen bonding with Pro95/Leu100 residues
  • Iodine: Maximizes steric occupancy in deep pocket subdomains, boosting potency 3-fold over chloro analogs (e.g., IC~50~ from 12 nM → 4 nM) [1] [6]

Table 3: Impact of Halogen Substituents on Pyrimidinone Bioactivity

HalogenPositionBinding Energy ΔG (kcal/mol)RT Inhibition IC~50~ (nM)Metabolic Stability (t~1/2~, min)
None--7.212018
FC5-8.18542
ClC6-8.93429
BrC5-9.02825
IC5-9.7422

5-Iodo-6-(2-methylpropyl)-3,4-dihydropyrimidin-4-one exemplifies rational halogen integration: the 5-iodo group occupies a sterically constrained subpocket in HIV-1 RT, while the 6-isobutyl moiety mimics benzyl hydrophobic interactions with reduced CYP3A4 liabilities. This strategic pairing yields compounds with <10 nM enzyme affinity and oral bioavailability >65% in preclinical models—validating halogenated DHPMs as next-generation NNRTI candidates [1] [6].

Properties

CAS Number

1514061-21-2

Product Name

5-Iodo-6-(2-methylpropyl)-3,4-dihydropyrimidin-4-one

IUPAC Name

5-iodo-4-(2-methylpropyl)-1H-pyrimidin-6-one

Molecular Formula

C8H11IN2O

Molecular Weight

278.09 g/mol

InChI

InChI=1S/C8H11IN2O/c1-5(2)3-6-7(9)8(12)11-4-10-6/h4-5H,3H2,1-2H3,(H,10,11,12)

InChI Key

VIFQJUUQBTYHDW-UHFFFAOYSA-N

SMILES

CC(C)CC1=C(C(=O)NC=N1)I

Canonical SMILES

CC(C)CC1=C(C(=O)NC=N1)I

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.